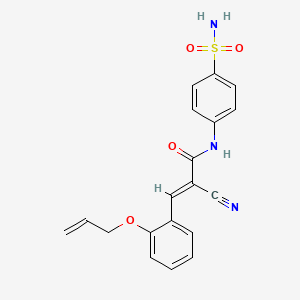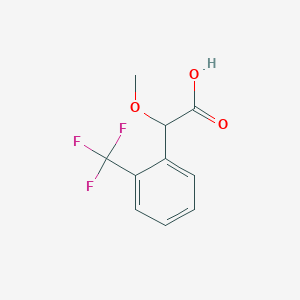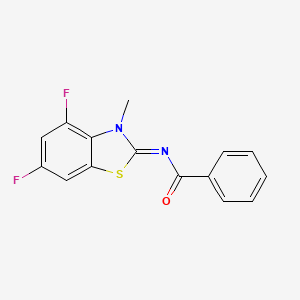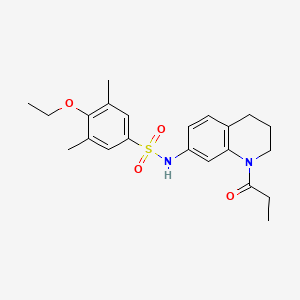![molecular formula C20H22O2 B2816586 (2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 356792-49-9](/img/structure/B2816586.png)
(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as EEPP, is a synthetic compound that has gained significant attention in the field of scientific research. This molecule belongs to the family of chalcones, which are known for their diverse biological activities. EEPP has shown promising results in various studies, making it a potential candidate for further research.
Scientific Research Applications
Synthesis and Structural Analysis
Chalcone derivatives, including compounds structurally related to "(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one", have been synthesized through base-catalyzed Claisen-Schmidt condensation reactions. These compounds are characterized using techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction. For example, Salian et al. (2018) detailed the synthesis and crystal structures of chalcone derivatives, showcasing the molecular geometry, hydrogen bonding, and weak intermolecular interactions that contribute to their stability and potential applications in material science (Salian et al., 2018).
Nonlinear Optical Properties
Research on chalcone derivatives has also extended into the exploration of their nonlinear optical properties, which are crucial for applications in optical switching and modulation technologies. Mathew et al. (2019) reported on the nonlinear optical studies of novel chalcone derivatives, providing insights into their potential applications in the development of optical materials (Mathew et al., 2019).
Molecular Interactions and Potential Applications
Further studies have focused on the molecular interactions within crystals of chalcone derivatives, such as N⋯π and O⋯π interactions, which play significant roles in the stabilization of crystal structures and could inform the design of new materials with specific properties (Zhang et al., 2011).
Electrochemical Applications
Additionally, research on biphenyl chalcone derivatives synthesized and characterized for their corrosion inhibition efficiency indicates potential applications in materials science, particularly in the protection of metals from corrosion. This research provides valuable insights into the design of more efficient corrosion inhibitors (Baskar et al., 2012).
properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-4-22-19-12-10-18(11-13-19)20(21)14-7-16-5-8-17(9-6-16)15(2)3/h5-15H,4H2,1-3H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAUHYVKOKBCPE-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2816503.png)


![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2816507.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2816509.png)
![Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate](/img/structure/B2816511.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate](/img/structure/B2816515.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2816516.png)



![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2816525.png)
